ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The acetylation of the indole can be achieved using acetic anhydride in the presence of a base such as pyridine . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact while ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability . The ester group may undergo hydrolysis in vivo, releasing the active indole derivative .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]benzoate: Similar structure but with a benzoate ester instead of a piperazine ring.
N-(3-acetyl-1H-indol-1-yl)acetylpiperazine: Lacks the ethyl ester group.
Uniqueness
Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is unique due to the combination of its indole moiety, piperazine ring, and ester functional group. This combination provides a balance of hydrophilic and lipophilic properties, enhancing its potential as a drug candidate .
Properties
IUPAC Name |
ethyl 4-[2-(3-acetylindol-1-yl)acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-3-26-19(25)21-10-8-20(9-11-21)18(24)13-22-12-16(14(2)23)15-6-4-5-7-17(15)22/h4-7,12H,3,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVLOLQXBGVQNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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